molecular formula C12H5Cl5 B1596336 2,2',4,4',6-Pentachlorobiphenyl CAS No. 39485-83-1

2,2',4,4',6-Pentachlorobiphenyl

Cat. No.: B1596336
CAS No.: 39485-83-1
M. Wt: 326.4 g/mol
InChI Key: RKUAZJIXKHPFRK-UHFFFAOYSA-N
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Description

2,2’,4,4’,6-Pentachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970s due to their bioaccumulative nature and harmful health effects. PCBs do not break down readily and are still found in the environment .

Mechanism of Action

Target of Action

2,2’,4,4’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . Additionally, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Mode of Action

The compound interacts with its targets, leading to changes in gene expression. For instance, it has been found to inhibit the basal and circadian expression of the core circadian component PER1 . This interaction results in changes in the body’s circadian rhythm.

Biochemical Pathways

It is known that pcbs, including this compound, can disrupt cell function by altering the transcription of genes . This can lead to a variety of effects, including changes in enzyme expression and function.

Pharmacokinetics

Like other pcbs, it is known to bioaccumulate due to its resistance to degradation . This means that the compound can build up in the body over time, potentially leading to harmful health effects. Its solubility is approximately 7.14e-06 mg/mL at 25°C

Result of Action

The molecular and cellular effects of 2,2’,4,4’,6-Pentachlorobiphenyl’s action can vary. One study found that it can induce mitotic arrest and activate p53, a protein that plays a key role in preventing cancer by repairing DNA damage or destroying cells if the damage is irreparable . This suggests that the compound could potentially contribute to genetic instability and cancer development .

Biochemical Analysis

Biochemical Properties

2,2’,4,4’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with the aryl hydrocarbon receptor, a protein that regulates the expression of various genes involved in xenobiotic metabolism . Additionally, 2,2’,4,4’,6-Pentachlorobiphenyl can induce the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics . These interactions can lead to the formation of reactive oxygen species, contributing to oxidative stress and cellular damage .

Cellular Effects

2,2’,4,4’,6-Pentachlorobiphenyl has been found to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to activate the p53 protein, a key regulator of the cell cycle and apoptosis . The activation of p53 can lead to cell cycle arrest and apoptosis, which are critical mechanisms for preventing the proliferation of damaged cells . Additionally, 2,2’,4,4’,6-Pentachlorobiphenyl can disrupt mitochondrial function, leading to impaired energy production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 2,2’,4,4’,6-Pentachlorobiphenyl involves several key processes. This compound can bind to the aryl hydrocarbon receptor, leading to the activation of various genes involved in xenobiotic metabolism . Additionally, 2,2’,4,4’,6-Pentachlorobiphenyl can inhibit the activity of certain enzymes, such as cytochrome P450, leading to the accumulation of toxic metabolites . Furthermore, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,4’,6-Pentachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which means that its effects can persist for extended periods . Long-term exposure to 2,2’,4,4’,6-Pentachlorobiphenyl has been shown to cause chronic oxidative stress, leading to sustained cellular damage and dysfunction . Additionally, the stability of this compound means that it can accumulate in tissues over time, leading to prolonged exposure and increased risk of adverse effects .

Dosage Effects in Animal Models

The effects of 2,2’,4,4’,6-Pentachlorobiphenyl can vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and alter gene expression without causing significant cellular damage . At higher doses, 2,2’,4,4’,6-Pentachlorobiphenyl can cause severe oxidative stress, leading to extensive cellular damage and apoptosis . Additionally, high doses of this compound can disrupt endocrine function and impair reproductive health in animal models .

Metabolic Pathways

2,2’,4,4’,6-Pentachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes metabolize 2,2’,4,4’,6-Pentachlorobiphenyl into various hydroxylated metabolites, which can be further conjugated and excreted from the body . The metabolism of this compound can also lead to the formation of reactive intermediates, which can cause cellular damage and contribute to its toxic effects .

Transport and Distribution

Within cells and tissues, 2,2’,4,4’,6-Pentachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins . This compound is highly lipophilic, allowing it to accumulate in lipid-rich tissues such as adipose tissue and the liver . Additionally, 2,2’,4,4’,6-Pentachlorobiphenyl can cross cellular membranes and accumulate in intracellular compartments, leading to prolonged exposure and increased risk of adverse effects .

Subcellular Localization

The subcellular localization of 2,2’,4,4’,6-Pentachlorobiphenyl can influence its activity and function. This compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Additionally, 2,2’,4,4’,6-Pentachlorobiphenyl can accumulate in the nucleus, where it can interact with nuclear receptors and alter gene expression . The localization of this compound to specific subcellular compartments can therefore play a critical role in its biochemical and toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4,4’,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl. The reaction is carried out in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3) under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of PCBs, including 2,2’,4,4’,6-Pentachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. The process involved the use of chlorine gas and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the biphenyl structure .

Chemical Reactions Analysis

Types of Reactions

2,2’,4,4’,6-Pentachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’,4,4’,6-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,3,4’,6-Pentachlorobiphenyl
  • 2,2’,3,5’,6-Pentachlorobiphenyl
  • 2,2’,3,3’,6,6’-Hexachlorobiphenyl

Uniqueness

2,2’,4,4’,6-Pentachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical behavior, environmental persistence, and biological effects. Its structure allows for distinct interactions with biological molecules and environmental matrices compared to other PCB congeners .

Properties

IUPAC Name

1,3,5-trichloro-2-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-1-2-8(9(15)3-6)12-10(16)4-7(14)5-11(12)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUAZJIXKHPFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073504
Record name 2,2',4,4',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39485-83-1
Record name 2,2',4,4',6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039485831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H393L447VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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